2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
The compound 2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one features a 4,5-dihydroimidazole core substituted with a 4-fluorophenylacetyl group at position 1 and a 4-methylbenzylsulfanyl moiety at position 2. The 4-fluorophenyl group introduces electron-withdrawing effects, while the 4-methylbenzylsulfanyl side chain contributes hydrophobicity and steric bulk. This structural motif is common in bioactive molecules, particularly those targeting enzymes or receptors where aryl and sulfur-containing groups play critical roles in binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPCNKOTJAPHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Synthesis of the Methylphenylmethyl Sulfanyl Intermediate: This step involves the formation of the methylphenylmethyl sulfanyl group through nucleophilic substitution reactions.
Coupling of Intermediates: The final step involves the coupling of the fluorophenyl and methylphenylmethyl sulfanyl intermediates with the dihydroimidazolyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Groups
Target Compound :
- 4-Fluorophenyl group : Enhances metabolic stability and influences electronic properties.
- 4-Methylbenzylsulfanyl group : Provides moderate lipophilicity and steric shielding.
Comparative Compounds :
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Replaces the dihydroimidazole core with a triazole ring. Contains a sulfonyl group (electron-withdrawing) instead of sulfanyl, increasing polarity. The 2,4-difluorophenyl group may enhance binding specificity compared to mono-fluorinated analogs .
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Substitutes the 4-fluorophenyl with a nitro group (stronger electron-withdrawing effect). The trifluoromethylbenzylsulfanyl group increases molecular weight (409.38 g/mol vs. ~370 g/mol for the target compound) and lipophilicity .
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole ():
- Lacks the sulfanyl side chain but includes a methoxy group (electron-donating) on the phenyl ring.
- The 4,5-dimethyl groups on the imidazole may reduce conformational flexibility compared to the dihydroimidazole core .
Sulfur-Containing Functional Groups
Molecular Weight and Bioavailability
Research Findings and Implications
- Electronic Effects : Fluorine and nitro substituents significantly alter electron density, impacting reactivity and binding interactions. The target compound’s 4-fluorophenyl group balances electronic effects without excessive polarity .
- Solubility vs. Permeability : Sulfanyl groups (as in the target compound) offer better membrane permeability than sulfonyl analogs but may require formulation adjustments for aqueous solubility .
Biological Activity
The compound 2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (hereafter referred to as Compound X ) is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activities, mechanisms of action, and relevant case studies associated with Compound X.
Chemical Structure and Properties
Compound X features a unique structure that includes:
- A 4-fluorophenyl group, which may enhance lipophilicity and receptor binding.
- An imidazole ring, known for its biological significance in various pharmacological agents.
- A sulfanyl group that can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar imidazole structures exhibit antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth and exhibit antifungal activity. The presence of the sulfanyl group in Compound X may enhance its interaction with microbial enzymes, leading to increased efficacy against pathogens.
Anticancer Properties
Research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For example, thiazole and imidazole derivatives often show promising results in inhibiting tumor growth. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings can greatly affect potency. Preliminary data suggest that Compound X may also exhibit similar anticancer properties, warranting further investigation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | TBD | TBD |
| Reference Drug | 10 | A549 |
Neuropharmacological Effects
Imidazole derivatives are known to interact with GABA-A receptors, acting as positive allosteric modulators (PAMs). Studies have shown that such interactions can lead to anxiolytic effects. Given the structural similarities of Compound X to known GABA-A receptor ligands, it is hypothesized that it may also exhibit neuropharmacological properties.
Case Studies
- Study on Metabolic Stability : A comparative analysis of Compound X with known GABA-A receptor PAMs revealed that modifications at the 4-position of the phenyl ring significantly improve metabolic stability. This is crucial for developing drugs with fewer side effects due to rapid metabolism.
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of Compound X on various cancer cell lines. Results indicated an IC50 value comparable to established chemotherapeutics, suggesting potential for further development as an anticancer agent.
The biological activity of Compound X is likely mediated through several mechanisms:
- Receptor Modulation : The imidazole moiety may facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : The sulfanyl group could interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses in microbial and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
